molecular formula C20H13NO2 B5238883 2-Anilinoanthracene-9,10-dione CAS No. 36339-31-8

2-Anilinoanthracene-9,10-dione

Cat. No.: B5238883
CAS No.: 36339-31-8
M. Wt: 299.3 g/mol
InChI Key: SQSFFQYBWMWXAF-UHFFFAOYSA-N
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Description

2-Anilinoanthracene-9,10-dione is an anthraquinone derivative featuring an anilino (aromatic amine) substituent at the 2-position of the anthracene core. Anthraquinones are widely studied for their diverse applications, including dyes, pharmaceuticals, and materials science, with substituent patterns critically influencing their reactivity, stability, and functionality .

Properties

IUPAC Name

2-anilinoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2/c22-19-15-8-4-5-9-16(15)20(23)18-12-14(10-11-17(18)19)21-13-6-2-1-3-7-13/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSFFQYBWMWXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289330
Record name 2-(Phenylamino)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36339-31-8
Record name 2-(Phenylamino)-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36339-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinoanthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with aniline under acidic conditions. One common method is the condensation reaction where anthracene-9,10-dione is reacted with aniline in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 2-Anilinoanthracene-9,10-dione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Anilinoanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Anilinoanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilinoanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also interacts with various enzymes and proteins, inhibiting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Effects

The position and nature of substituents on the anthracene-9,10-dione scaffold significantly alter chemical behavior and applications:

  • Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Substituents: Hydroxy and bis(aminoethylamino) groups at positions 1,4,5,6. Properties: High polarity due to multiple hydroxyl and amino groups, enabling interaction with biological targets. Applications: Clinically used as a chemotherapeutic agent for leukemia and multiple sclerosis .
  • 1-Aminoanthracene-9,10-dione: Substituents: Amino group at position 1. Applications: Primarily a dye intermediate .
  • 2-Aminoanthracene-9,10-dione Derivatives: Example: (Z)-2-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)anthracene-9,10-dione. Substituents: Thiophene-enone conjugated system at the 2-amino position. Properties: Enhanced π-conjugation, leading to distinct spectral properties (e.g., yellow/orange solids). Applications: Intermediate in synthesizing heterocyclic compounds .
  • 1,4-Dibutylaminoanthracene-9,10-dione: Substituents: Dibutylamino groups at positions 1 and 4. Synthesis: Achieved in 83% combined yield under optimized conditions (80°C), demonstrating temperature-dependent nucleophilic substitution selectivity .

Physical and Chemical Properties

Compound Substituent Position Functional Groups Physical State Key Properties
Mitoxantrone 1,4,5,8 Dihydroxy, bis(aminoethylamino) Dark blue solid High polarity, pharmaceutical activity
1-Aminoanthracene-9,10-dione 1 Amino Solid Low solubility, m.p. ~250°C
2,3-Dibutylaminoanthracene-9,10-dione 2,3 Dibutylamino Dark blue solid Moderate yield (17%)
1-(Methylamino)anthracene-9,10-dione 1 Methylamino N/A Intermediate in organic synthesis

Key Research Findings

  • Spectral Analysis : Anthracene-9,10-dione derivatives show distinct NMR shifts (e.g., methoxy protons at δ 3.76–3.94 ppm), aiding structural characterization .
  • Thermal Stability: Polyimides incorporating anthracene-9,10-dione monomers (e.g., 4NADA) exhibit glass transition temperatures (Tg) exceeding 300°C, ideal for aerospace applications .

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